molecular formula C10H15ClO4S B2591567 Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate CAS No. 2155855-49-3

Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate

Cat. No.: B2591567
CAS No.: 2155855-49-3
M. Wt: 266.74
InChI Key: DISBKZNOBKURQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate is a chemical compound with the molecular formula C10H15ClO4S. It is characterized by a spirocyclic structure, which includes a chlorosulfonyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Scientific Research Applications

Synthesis and Stereochemistry

The synthesis of 1-oxa-6-heteraspiro[2.5]octanes, including structural analysis through NMR studies and X-ray diffraction, marks a significant contribution to organic chemistry. These compounds' unique spirocyclic structures offer insights into novel synthetic routes and stereochemical configurations, enhancing our understanding of complex molecular architectures (Satyamurthy et al., 1984).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, spirocyclic compounds have been synthesized and evaluated for their anticonvulsant activities. For example, spiro[4.5] and spiro[4.6] carboxylic acids, cyclic analogues of valproic acid, were synthesized and assessed for their efficacy in seizure models, highlighting the importance of the carboxylic acid group in bioactive compounds (Scott et al., 1985).

Organic Synthesis Techniques

The development of novel organic synthesis techniques using spirocyclic compounds as intermediates or targets has been a significant area of research. For instance, the selective synthesis of functionalized spiro[indoline-3,2'-pyridines] and spiro[indoline-3,4'-pyridines] demonstrates the versatility of spirocyclic compounds in constructing complex and functionalized molecular frameworks, useful in various chemical synthesis applications (Gao et al., 2014).

Material Science and Polymer Chemistry

Spirocyclic compounds have also found applications in material science and polymer chemistry. For example, a bifunctional monomer derived from lactide for toughening polylactide illustrates how spirocyclic structures can be utilized to enhance the mechanical properties of biodegradable polymers, offering potential for creating more durable and sustainable materials (Jing & Hillmyer, 2008).

Immunomodulatory Agents

Research into immunomodulatory agents has also benefited from spirocyclic compounds, with studies exploring the synthesis and biological activity of dioxothiadiazabicyclo[3.3.0]octanes and their 2-spiro derivatives. These compounds have been evaluated for their ability to modulate immune responses, demonstrating the potential of spirocyclic structures in developing new therapeutic agents (Refouvelet et al., 1994).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate typically involves the reaction of a spirocyclic precursor with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a temperature range of 0-5°C to control the reactivity of the chlorosulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and

Properties

IUPAC Name

methyl 6-chlorosulfonylspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO4S/c1-15-9(12)8-6-10(8)4-2-7(3-5-10)16(11,13)14/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISBKZNOBKURQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCC(CC2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.